N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide
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Overview
Description
N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom, and a carboxamide group. The compound also contains an amino-oxoethyl group and a butyl chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with N-butylamine and 2-amino-2-oxoethanol. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-2-oxoethyl)acrylamide: This compound shares the amino-oxoethyl group but differs in the presence of an acrylamide group instead of the thiophene ring.
N-(2-amino-2-oxoethyl)ethanediamide: Similar in having the amino-oxoethyl group but contains an ethanediamide structure.
Uniqueness
N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C11H16N2O2S |
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Molecular Weight |
240.32 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-butylthiophene-2-carboxamide |
InChI |
InChI=1S/C11H16N2O2S/c1-2-3-6-13(8-10(12)14)11(15)9-5-4-7-16-9/h4-5,7H,2-3,6,8H2,1H3,(H2,12,14) |
InChI Key |
SGPPONZCAPWKQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC(=O)N)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
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